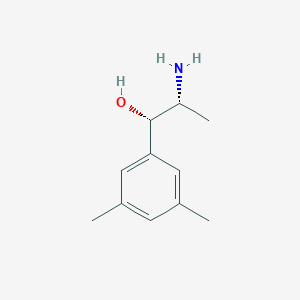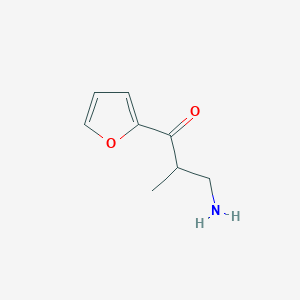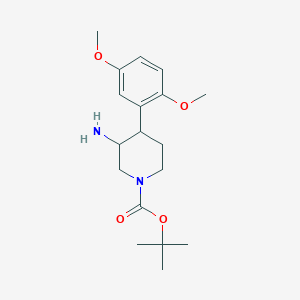
1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine is an organic compound that features a tert-butyl group, a nitrobenzylidene moiety, and a hydrazine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine typically involves the condensation reaction between tert-butyl hydrazine and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of azo compounds.
Substitution: Introduction of various substituents onto the benzylidene ring.
Applications De Recherche Scientifique
1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzylidene moiety can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The hydrazine linkage can also form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butyl)-2-(4-nitrophenyl)hydrazine: Similar structure but lacks the benzylidene moiety.
1-(tert-Butyl)-2-(4-aminobenzylidene)hydrazine: Similar structure but with an amino group instead of a nitro group.
1-(tert-Butyl)-2-(4-methylbenzylidene)hydrazine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine is unique due to the presence of both the tert-butyl group and the nitrobenzylidene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]propan-2-amine |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)13-12-8-9-4-6-10(7-5-9)14(15)16/h4-8,13H,1-3H3/b12-8+ |
Clé InChI |
MYFPSYXIQIUHBK-XYOKQWHBSA-N |
SMILES isomérique |
CC(C)(C)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)



![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)


![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)


![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
